molecular formula C9H9N3O3 B8598591 Benzaldehyde, 2-azido-4,5-dimethoxy- CAS No. 58522-74-0

Benzaldehyde, 2-azido-4,5-dimethoxy-

Cat. No. B8598591
Key on ui cas rn: 58522-74-0
M. Wt: 207.19 g/mol
InChI Key: AWNLZSVNHBCGQU-UHFFFAOYSA-N
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Patent
US04009177

Procedure details

A solution containing 51.8 g (0.25 mole) 6 azidoveratraldehyde (Example XII), 26.0 g (0.28 mole) aniline, 4 ml glacial acetic acid, and 300 ml dimethylformamide was stirred at 90°-100° for 1 hr, then refluxed for 1 hr until the gaseous evolution was complete. After the mixture was cooled and poured slowly in 1.5 l. iced water, the product was filtered, washed with two 150 ml portions cold water, and air dried to give 50 g of crude indazole, m.p. 130°-138°. Recrystallization from ethyl acetate - hexane followed by ethyl acetate gave 26 g (41%) of the product, m.p. 149°-152°. Recrystallization from ethyl acetate - hexane gave the analytical sample, m.p. 149°-152°.
[Compound]
Name
6
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:9]([CH:10]=O)=[CH:8][C:7](OC)=[C:6](OC)[CH:5]=1)=[N+:2]=[N-].NC1C=CC=CC=1.C(O)(=O)C>CN(C)C=O>[NH:1]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[N:2]1

Inputs

Step One
Name
6
Quantity
51.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC(=C(C=C1C=O)OC)OC
Name
Quantity
26 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 90°-100° for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hr until the gaseous evolution
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
ADDITION
Type
ADDITION
Details
poured slowly in 1.5 l
FILTRATION
Type
FILTRATION
Details
iced water, the product was filtered
WASH
Type
WASH
Details
washed with two 150 ml portions cold water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1N=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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